molecular formula C16H12FN3O2S B3012335 N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-74-5

N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B3012335
CAS RN: 872723-74-5
M. Wt: 329.35
InChI Key: WVINHYARMDAPBD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Research Insights and Potential Applications

1. Glutaminase Inhibition for Cancer Therapy Compounds similar in structure to "N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide" have been investigated for their potential as glutaminase inhibitors, a promising target in cancer therapy. For example, derivatives of BPTES analogs have shown potent inhibition of kidney-type glutaminase (GLS), indicating a potential pathway for the development of novel anticancer agents (Shukla et al., 2012).

2. Fluorescent Chemosensors Structurally similar compounds have been developed as fluorescent chemosensors for the detection of ions such as Cd2+ and CN−, demonstrating potential applications in environmental monitoring and bio-imaging. This suggests the compound could be explored for similar applications, given its structural potential for interaction with specific ions (Ravichandiran et al., 2020).

3. Antiviral Research Compounds with structural similarities have been explored for their antiviral activities, particularly against COVID-19, through molecular docking studies. This points to the potential of "this compound" to serve as a framework for the development of novel antiviral agents (Mary et al., 2020).

4. Anticancer Activity through Molecular Docking Studies Research on pyridazinone derivatives has demonstrated potential anticancer activities, suggesting that the compound , with its pyridazin-3-yl component, might be a candidate for similar investigations. Molecular docking studies have shown the importance of such structures in binding with cancer-related proteins (Mehvish & Kumar, 2022).

5. Peripheral Benzodiazepine Receptor (PBR) Studies Derivatives with structural analogies have been synthesized for studying the peripheral benzodiazepine receptor, indicating potential for neurological and neurodegenerative disorder research. This opens up avenues for exploring "this compound" in similar contexts (Fookes et al., 2008).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-11-4-1-2-5-12(11)18-15(21)10-23-16-8-7-13(19-20-16)14-6-3-9-22-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVINHYARMDAPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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